Introduction: The Pyranone Scaffold in Modern Drug Discovery
Introduction: The Pyranone Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physical Properties of 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one
The 4H-pyran-4-one ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] These heterocyclic compounds are not merely synthetic curiosities; they are core structural motifs in a multitude of bioactive molecules, demonstrating a wide spectrum of biological activities.[2][3] Derivatives of the pyranone core have been investigated for applications ranging from antitumor and antiviral agents to agrochemicals.[2][3] For drug development professionals, a profound understanding of the physicochemical properties of a lead compound is the bedrock upon which all subsequent research is built. Properties such as solubility, melting point, and molecular weight dictate formulation strategies, bioavailability, and the overall viability of a drug candidate.
This guide focuses on a specific, highly substituted derivative: 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one . While experimental data for this particular molecule is not extensively documented in publicly available literature, we can leverage computational data and draw expert inferences from closely related, well-characterized analogues. This document provides a comprehensive overview of the computed physical properties of the title compound and presents detailed, field-proven experimental protocols for their determination, using the extensively studied analogue, 2,6-Dimethyl-4H-pyran-4-one, as a practical exemplar.
Section 1: Molecular Identity and Structural Characteristics
Accurate identification is the first step in any chemical analysis. The fundamental identifiers for 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2,6-diethyl-3,5-dimethylpyran-4-one | [4] |
| CAS Number | 1202-10-4 | [4] |
| Molecular Formula | C₁₁H₁₆O₂ | [4][5] |
| Molecular Weight | 180.24 g/mol | [4][5] |
| Canonical SMILES | CCC1=C(C(=O)C(=C(O1)CC)C)C | [4] |
| InChIKey | ZEIKNCDRPCIWJZ-UHFFFAOYSA-N | [4][5] |
The structure consists of a central 4H-pyran-4-one ring, which is an unsaturated six-membered heterocycle containing an oxygen atom and a ketone group. The ring is symmetrically substituted with ethyl groups at positions 2 and 6, and methyl groups at positions 3 and 5. This substitution pattern significantly influences its physical properties, particularly its lipophilicity and molecular weight, compared to the parent pyranone.
Section 2: Computed Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable, predictive insights into the properties of a molecule. The following data for 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one has been computed by PubChem.[4] These values serve as essential benchmarks for guiding experimental design and hypothesis testing.
| Property | Computed Value | Significance in Drug Development |
| Molecular Weight | 180.24 g/mol | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |
| XLogP3 | 2.5 | Predicts lipophilicity and the octanol-water partition coefficient, which affects membrane permeability and solubility. |
| Hydrogen Bond Donors | 0 | The absence of donor groups impacts solubility in protic solvents and receptor binding interactions. |
| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens can accept hydrogen bonds, influencing solubility and target engagement.[6] |
| Rotatable Bond Count | 2 | Relates to conformational flexibility, which can affect receptor binding affinity. |
| Exact Mass | 180.115029749 Da | Critical for high-resolution mass spectrometry (HRMS) analysis and unambiguous formula determination.[4] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | A predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Section 3: Experimental Characterization Framework (Leveraging an Analogue)
To bridge the gap between computational prediction and laboratory reality, we will outline the standard procedures for determining key physical properties. For illustrative purposes, we will reference the known experimental data for the closely related and well-documented compound, 2,6-Dimethyl-4H-pyran-4-one (CAS: 1004-36-0) . This analogue provides a scientifically sound basis for anticipating the behavior of the title compound.
Caption: Logical relationship for using an analogue to guide experimental work.
Melting Point Determination
The melting point is a fundamental indicator of a solid compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.
Reference Data (2,6-Dimethyl-4H-pyran-4-one): 133-137 °C[6][7]
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Apparatus Calibration: Calibrate the melting point apparatus (e.g., a Vernier Melt Station or similar device) using a standard of known melting point, such as benzoic acid (m.p. 122.4 °C), to ensure instrument accuracy.[8]
-
Sample Preparation: Finely crush a small, dry sample of the crystalline compound to a powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of approximately 3 mm.[8]
-
Measurement: Place the capillary tube into the heating block of the apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the experimental melting point.
Caption: Workflow for self-validating melting point determination.
Boiling Point Determination
For liquid compounds or solids that can be melted without decomposition, the boiling point is another critical physical constant. Simple distillation is a robust method for both purifying a liquid and determining its boiling point.[8]
Reference Data (2,6-Dimethyl-4H-pyran-4-one): 248-250 °C at 760 mmHg[7][9]
-
Apparatus Assembly: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.[8]
-
Sample Charging: Charge the round-bottom flask with the liquid sample and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor entering the condenser is accurately measured.
-
Heating and Distillation: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be registered by the thermometer.
-
Data Recording: The boiling point is the stable temperature plateau observed on the thermometer while the liquid is actively condensing and collecting in the receiving flask.[8] A stable reading during the collection of the bulk of the distillate validates the measurement.
Solubility Profile
Solubility is a critical parameter in drug development, directly impacting formulation and bioavailability. A qualitative assessment is often the first step, guided by the principle of "like dissolves like".[10]
Reference Data (2,6-Dimethyl-4H-pyran-4-one): Slightly soluble in water.[6][9]
-
Sample Preparation: In a series of small, labeled test tubes, place approximately 20-30 mg of the compound.[11]
-
Solvent Addition: To each tube, add ~0.5 mL of a different solvent, covering a range of polarities (e.g., water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and a nonpolar solvent like hexane).
-
Observation: Gently agitate each tube. Observe whether the solid dissolves completely, partially, or not at all at room temperature.
-
Classification: Classify the compound's solubility in each solvent as soluble, slightly soluble, or insoluble. For the title compound, with an XLogP3 of 2.5, it is expected to have low solubility in water but good solubility in less polar organic solvents like dichloromethane and ethyl acetate.
Section 4: Spectroscopic Data
Spectroscopic analysis provides unambiguous structural confirmation. While a full experimental spectrum for 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one is not available, key data points exist and can be supplemented by data from its dimethyl analogue.
-
Mass Spectrometry (MS): PubChem lists GC-MS data for the title compound, with key fragments observed at m/z values of 180 (M+, molecular ion), 179, and 57.[4] The exact mass is a critical parameter for confirmation.
-
Infrared (IR) Spectroscopy: For the analogue 2,6-dimethyl-4-pyrone, a strong band identified as the carbonyl (C=O) stretching frequency is observed around 1639 cm⁻¹.[12] A similar strong absorption in this region would be expected for the title compound, confirming the presence of the ketone functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: PubChem notes the availability of a ¹³C NMR spectrum for the title compound.[4] One would expect to see distinct signals for the carbonyl carbon (~175-185 ppm), olefinic carbons in the ring, and aliphatic carbons of the ethyl and methyl substituents.
-
¹H NMR: For the analogue 2,6-dimethyl-4-pyrone, characteristic signals include a singlet for the two equivalent methyl groups and a singlet for the two equivalent vinyl protons on the pyranone ring.[13] For 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one, a more complex spectrum is expected, showing signals for the methyl protons (singlet), the other methyl protons of the ethyl groups (triplet), and the methylene protons of the ethyl groups (quartet).
-
Conclusion
2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one is a compound of interest within the broader class of bioactive pyranone derivatives. While comprehensive experimental characterization is not yet widely published, computational data provides a strong predictive foundation for its physicochemical properties. This guide has outlined these predicted properties and provided a robust framework of self-validating experimental protocols for their determination. By leveraging data from the well-characterized analogue, 2,6-dimethyl-4H-pyran-4-one, researchers can proceed with experimental work with a high degree of confidence in the expected outcomes. The methodologies and data presented herein serve as a vital resource for scientists and drug development professionals engaged in the synthesis, characterization, and application of novel pyranone-based compounds.
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